

An In-depth Technical Guide to 3-(4-nitrophenyl)pentanedioic acid

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

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This technical guide provides a comprehensive overview of **3-(4-nitrophenyl)pentanedioic acid**, a valuable building block in organic synthesis. This document details its chemical identity, properties, a plausible synthetic route, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

The compound with the systematic name **3-(4-nitrophenyl)pentanedioic acid** is a dicarboxylic acid derivative. Its structure features a pentanedioic acid (also commonly known as glutaric acid) backbone, with a 4-nitrophenyl substituent at the third carbon position.^{[1][2]}

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	3-(4-nitrophenyl)pentanedioic acid	N/A
CAS Number	92289-14-0	[3]
Molecular Formula	C ₁₁ H ₁₁ NO ₆	[3]
Molecular Weight	253.21 g/mol	[3]
Predicted Melting Point	235 °C	[4]
Predicted Boiling Point	453.3 ± 35.0 °C	[4]
Predicted Density	1.458 ± 0.06 g/cm ³	[4]
Predicted pKa	3.88 ± 0.10	[4]

Note: The physical properties listed are predicted values from chemical databases and should be confirmed experimentally.

Synthesis Protocol

While a specific, peer-reviewed synthesis for **3-(4-nitrophenyl)pentanedioic acid** is not readily available in the literature, a plausible and robust method involves a Michael addition reaction followed by hydrolysis. This approach is a common strategy for the formation of 3-aryl-pentanedioic acid derivatives. The key steps involve the addition of a carbanion derived from a 4-nitrophenylacetic acid ester to an acrylate ester, followed by hydrolysis of the resulting diester.

General Experimental Protocol: Two-Step Synthesis

Step 1: Michael Addition of Ethyl 4-Nitrophenylacetate to Ethyl Acrylate

- **Reaction Setup:** To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-nitrophenylacetate (1.0 equivalent) dropwise.

- **Carbanion Formation:** Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the enolate.
- **Michael Addition:** Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-(4-nitrophenyl)pentanedioate.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **3-(4-nitrophenyl)pentanedioic acid**

- **Hydrolysis Reaction:** Dissolve the purified diethyl 3-(4-nitrophenyl)pentanedioate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).
- **Heating:** Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Workup:** Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of **3-(4-nitrophenyl)pentanedioic acid** should form.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications and Research Interest

3-(4-nitrophenyl)pentanedioic acid serves as a versatile intermediate in organic synthesis. Its dicarboxylic acid functionality allows for the formation of various derivatives, including esters, amides, and acid chlorides. These can be further elaborated into more complex molecular architectures.

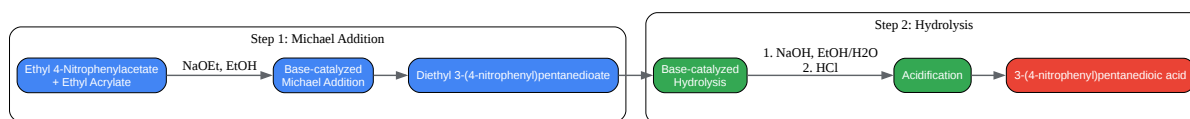
The presence of the nitroaromatic moiety makes this compound a useful building block for:

- **Pharmaceuticals:** The nitro group can be a precursor to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs).
- **Dyes and Pigments:** The nitroaromatic structure is a common chromophore, suggesting potential applications in the synthesis of novel colorants.
- **Polymer Chemistry:** As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides, potentially imparting specific properties due to the nitrophenyl group.

While no specific signaling pathways involving **3-(4-nitrophenyl)pentanedioic acid** have been reported, compounds containing the nitrophenyl group are known to exhibit a range of biological activities. Further research could explore the potential for this compound or its derivatives to act as enzyme inhibitors or modulators of biological pathways.

Visualizations

Logical Workflow for the Synthesis of 3-(4-nitrophenyl)pentanedioic acid



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Caption: A logical workflow diagram illustrating the two-step synthesis of **3-(4-nitrophenyl)pentanedioic acid**.

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